molecular formula C20H23F3N2O3 B14999322 N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

Cat. No.: B14999322
M. Wt: 396.4 g/mol
InChI Key: DCHCIALQTWKGJA-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, followed by the introduction of the acetyl, benzyl, methyl, and trifluoromethyl groups. Common reagents used in these reactions include acyl chlorides, benzyl halides, and trifluoromethylating agents. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(fluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
  • N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(chloromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide
  • N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(bromomethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

Uniqueness

The uniqueness of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide lies in the presence of the trifluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C20H23F3N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C20H23F3N2O3/c1-12(2)10-16(27)24-19(20(21,22)23)17(14(4)26)13(3)25(18(19)28)11-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,24,27)

InChI Key

DCHCIALQTWKGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)CC(C)C)C(=O)C

Origin of Product

United States

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